2-Bromo-3-(hydroxymethyl)benzaldehyde
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Overview
Description
2-Bromo-3-(hydroxymethyl)benzaldehyde is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(hydroxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the bromination of 3-(hydroxymethyl)benzaldehyde using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-(hydroxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Oxidation: 2-Bromo-3-(carboxymethyl)benzaldehyde.
Reduction: 2-Bromo-3-(hydroxymethyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Bromo-3-(hydroxymethyl)benzaldehyde has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(hydroxymethyl)benzaldehyde in chemical reactions involves its functional groups. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions, while the bromine atom can participate in substitution reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
3-Bromo-4-hydroxybenzaldehyde: Similar structure but with different substitution pattern.
2-Bromo-4-methylphenol: Contains a bromine atom and a hydroxyl group but lacks the aldehyde functionality.
4-Hydroxybenzaldehyde: Lacks the bromine atom but has similar reactivity due to the aldehyde group.
Uniqueness: 2-Bromo-3-(hydroxymethyl)benzaldehyde is unique due to the presence of both a bromine atom and a hydroxymethyl group on the benzene ring. This combination of functional groups allows for diverse reactivity and makes it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
2-bromo-3-(hydroxymethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-4,11H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAICACCJOSWWSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C=O)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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